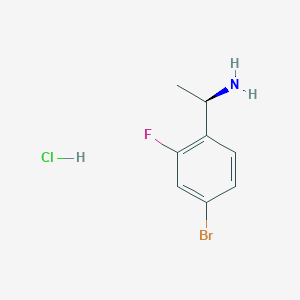

![molecular formula C7H14N2 B152131 (R)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 96193-27-0](/img/structure/B152131.png)

(R)-1,4-Diazabicyclo[4.3.0]nonane

Descripción general

Descripción

(R)-1,4-Diazabicyclo[4.3.0]nonane is a bicyclic compound that features a diazabicyclo nonane core. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

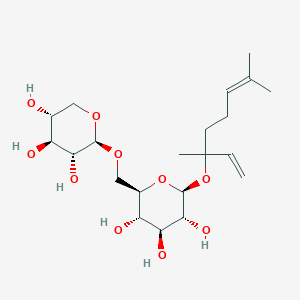

The synthesis of related diazabicyclo nonane derivatives has been explored in several studies. A method for synthesizing 1,6-diazabicyclo[4.3.0]nonane-2,7-diones involves a DBU-organocatalyzed multicomponent reaction, demonstrating high regio- and diastereoselectivity . Another study reports the stereoselective synthesis of a dioxabicyclo nonane derivative from (R)-β-methyl-β-propiolactone, showcasing the versatility of bicyclic scaffolds . Additionally, the synthesis of (R,R)-2,8-diazabicyclo[4.3.0]nonane was achieved with high purity through a series of steps including resolution, debenzylation, and purification, highlighting the importance of stereochemistry in the synthesis process .

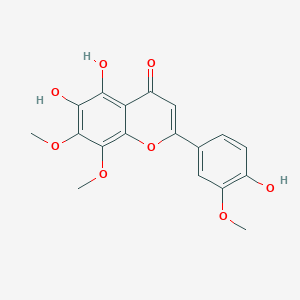

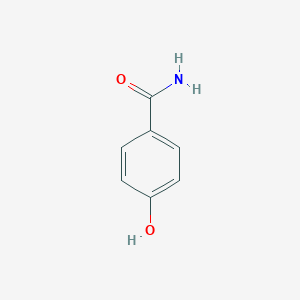

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives has been elucidated using various techniques. For instance, the crystal structures of 2,5-diazabicyclo[2.2.2]octane derivatives were determined, revealing stable motifs such as heterochiral H-bonded zigzag tapes and molecular 'brick walls' . NMR studies and optical rotations have been employed to understand the stereochemistry of 1,4-diazabicyclo[4.3.0]nonane-2,5,9-triones .

Chemical Reactions Analysis

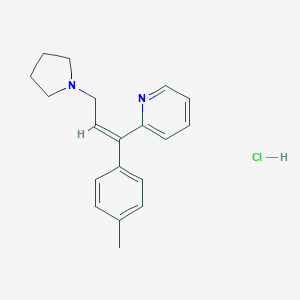

Diazabicyclo nonane derivatives undergo a range of chemical reactions. An unusual rearrangement of spiro β-lactams to 1,4-diazabicyclo[4.3.0]nonanes has been reported, which also led to the synthesis of conformationally restricted σ-receptor ligands . Transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied, showing the potential for cyclization and cleavage reactions .

Physical and Chemical Properties Analysis

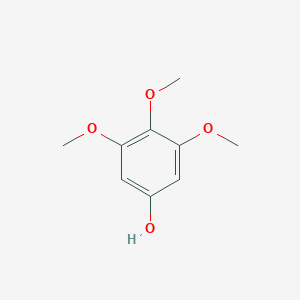

The physical and chemical properties of diazabicyclo nonane derivatives are influenced by their molecular structure. For example, the crystal packing of diacids and diesters of 2,5-diazabicyclo[2.2.2]octane derivatives differs significantly, with water molecules linking homochiral spirals into layers . The influence of different hydrogen bond acceptor systems on the properties of 3,7-diazabicyclo[3.3.1]nonane derivatives has been investigated, affecting their interaction with nicotinic acetylcholine receptors .

Aplicaciones Científicas De Investigación

-

Construction of Quinolone and Naphthyridine Derivatives

- Summary of Application : “(S,S)-2,8-diazabicyclo [4.3.0]nonane”, an enantiomer of “®-1,4-Diazabicyclo[4.3.0]nonane”, is used for constructing quinolone and naphthyridine derivatives having antibacterial effectiveness .

- Methods of Application : The patent describes a novel and economical process for preparing this compound, which involves several steps including the coupling of pyridine-2,3-dicarboxylic acid with benzylamine .

- Results or Outcomes : The resulting quinolone and naphthyridine derivatives have been found to have antibacterial effectiveness .

Safety And Hazards

Direcciones Futuras

The hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Propiedades

IUPAC Name |

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTATHOUSOIFOQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426475 | |

| Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,4-Diazabicyclo[4.3.0]nonane | |

CAS RN |

96193-27-0 | |

| Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-1,4-Diazabicyclo[4.3.0]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

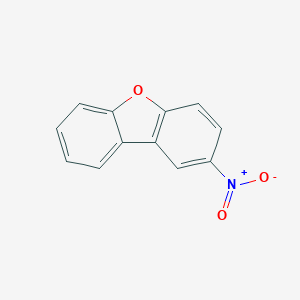

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)